molecular formula C11H15FN2 B1291232 1-(3-Fluorophenyl)piperidin-4-amine

1-(3-Fluorophenyl)piperidin-4-amine

Cat. No.: B1291232
M. Wt: 194.25 g/mol
InChI Key: ZENRTEYGEPODAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)piperidin-4-amine, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluorophenylmagnesium bromide with a protected piperidin-4-amine precursor, followed by deprotection. Catalytic methods like Buchwald-Hartwig amination (using Pd catalysts) may enhance efficiency. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) improves purity. Reaction optimization includes controlling temperature (0–25°C), stoichiometry (1.2:1 amine:electrophile ratio), and inert atmospheres to minimize side reactions .

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, especially with disordered fluorine atoms?

Single-crystal X-ray diffraction is ideal for structural elucidation. SHELXD solves phase problems via dual-space methods, while SHELXL refines structures using least-squares algorithms. For disordered fluorine atoms, restraints (e.g., DFIX, SIMU) stabilize refinement. Data collection at low temperature (100 K) reduces thermal motion artifacts. Hydrogen bonding and torsional angles validate the piperidine ring conformation .

Q. What analytical techniques (e.g., NMR, HPLC-MS) are effective for characterizing this compound?

  • ¹H/¹⁹F NMR : Confirm regiochemistry via coupling patterns (e.g., meta-fluorine splitting in aromatic protons).
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts.
  • Elemental Analysis : Validate stoichiometry (C₁₁H₁₃FN₂). Residual solvents (e.g., DCM) are quantified via GC-MS with internal standards .

Q. How does the 3-fluorophenyl substituent influence the basicity and reactivity of the piperidine amine?

The electron-withdrawing fluorine atom decreases the amine’s pKa (~8.5 vs. ~10.5 for non-fluorinated analogs), enhancing its nucleophilicity in polar aprotic solvents. This impacts salt formation (e.g., HCl salts for stability) and reactivity in acylation or alkylation reactions. DFT calculations can model electronic effects .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound across assays (e.g., pH, temperature) be resolved?

Assay conditions significantly affect results. For receptor studies:

  • pH Control : Use HEPES buffer (pH 7.4) to mimic physiological conditions.
  • Temperature : Conduct experiments at 37°C for in vivo relevance.
  • Radioligand vs. FRET : Compare orthogonal methods (e.g., ³H-labeled ligands vs. fluorescence polarization). Statistical tools (e.g., Grubbs’ test) identify outliers. Replicate studies (n ≥ 3) improve reliability .

Q. What computational strategies predict the interaction of this compound with dopamine receptors?

  • Molecular Docking (AutoDock Vina) : Simulate binding to D2/D3 receptors using crystal structures (PDB: 6CM4).
  • MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories.
  • Free Energy Perturbation : Calculate ΔG binding for fluorophenyl vs. non-fluorinated analogs. Validate with SPR or ITC data .

Q. How can regioisomers or stereoisomers of this compound be differentiated during synthesis?

  • Chiral HPLC : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.
  • NOESY NMR : Identify axial vs. equatorial amine conformers.
  • X-ray Crystallography : Resolve absolute configuration. Synthetic controls (e.g., chiral auxiliaries) minimize isomer formation .

Q. What stabilization practices are recommended for this compound in aqueous assays?

  • Buffered Solutions : Use phosphate buffer (pH 5.5–6.0) to reduce amine hydrolysis.
  • Lyophilization : Store as a hydrochloride salt at –20°C under argon.
  • Avoid Prolonged Exposure : Prepare fresh solutions for in vitro assays. LC-MS monitors degradation products (e.g., piperidine ring-opening) .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(3-fluorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI Key

ZENRTEYGEPODAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC=C2)F

Origin of Product

United States

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